

An In-Depth Technical Guide to 1,4-Diphenyl-1-butanone

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Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

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Abstract

This technical guide provides a comprehensive overview of **1,4-diphenyl-1-butanone**, a ketone with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its chemical identity, structural information, and physical properties. A standard synthetic protocol via Friedel-Crafts acylation is presented, along with key spectral data for characterization. While direct biological data for **1,4-diphenyl-1-butanone** is limited, this guide discusses the known biological activities of structurally related butanone derivatives to provide context for potential research and development.

Chemical Identity and Structure

IUPAC Name: 1,4-diphenylbutan-1-one

Synonyms: 4-Phenylbutyrophone

Molecular Formula: C₁₆H₁₆O

Structure:

- SMILES: O=C(CCCc1ccccc1)c1ccccc1
- InChI Key: GBUMEGLMTNAXOM-UHFFFAOYSA-N

The structure of **1,4-diphenyl-1-butanone** consists of a four-carbon butanone chain with phenyl substituents at positions 1 and 4. The ketone functional group is located at the first carbon atom.

Physicochemical Properties

A summary of the key physicochemical properties of **1,4-diphenyl-1-butanone** is provided in the table below.

Property	Value	Reference
Molecular Weight	224.30 g/mol	[1]
Appearance	White to pale yellow or pale pink powder or granules	
Melting Point	51.5-57.5 °C	
Boiling Point	180 °C at 8 mmHg	
CAS Number	5407-91-0	[1]

Synthesis of 1,4-Diphenyl-1-butanone

The most common and effective method for the synthesis of **1,4-diphenyl-1-butanone** is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3).[\[2\]](#)

Experimental Protocol: Friedel-Crafts Acylation

Materials:

- Benzene (anhydrous)
- 4-Phenylbutyryl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)

- Hydrochloric acid (concentrated)
- Water
- Anhydrous magnesium sulfate
- Sodium bicarbonate (saturated solution)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, add anhydrous benzene and anhydrous dichloromethane.
- Cool the flask in an ice-water bath.
- Carefully and portion-wise add anhydrous aluminum chloride to the stirred solution.
- Add 4-phenylbutyryl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
- The reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **1,4-diphenyl-1-butanone** can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectral Data

Mass Spectrometry

The mass spectrum of **1,4-diphenyl-1-butanone** shows a molecular ion peak (M^+) at $m/z = 224$, corresponding to its molecular weight.^[1] Key fragmentation patterns can be observed, which are characteristic of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published high-resolution NMR spectrum for **1,4-diphenyl-1-butanone** is not readily available in the searched literature, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Predicted ^1H NMR (CDCl_3):

- Aromatic protons: Multiplets in the range of 7.20-8.00 ppm.
- $-\text{CH}_2-$ protons adjacent to the carbonyl group: A triplet around 3.00 ppm.
- $-\text{CH}_2-$ protons adjacent to the phenyl group: A triplet around 2.70 ppm.
- $-\text{CH}_2-$ protons at the 3-position: A multiplet around 2.00 ppm.

Predicted ^{13}C NMR (CDCl_3):

- Carbonyl carbon: A signal around 200 ppm.
- Aromatic carbons: Signals in the range of 125-140 ppm.
- Aliphatic carbons: Signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-diphenyl-1-butanone** is expected to show a strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretch of an aromatic ketone, typically in the region of $1680\text{-}1700\text{ cm}^{-1}$. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies in the public domain detailing the biological activity or pharmacological profile of **1,4-diphenyl-1-butanone**. However, the butanone scaffold is present in various biologically active molecules.

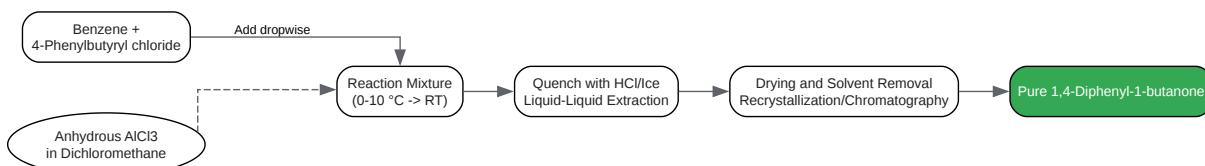
- Substituted Butanones: Derivatives of 4-(methylNitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine, have been studied for their cytotoxicity and genotoxicity.[3]
- Cytotoxicity of Butanone Analogues: Studies on compounds like 1,4-diamino-2-butanone have shown cytotoxic effects on human colon carcinoma cells, with the mechanism involving the generation of reactive oxygen species.[4]
- Pharmacological Evaluation of Substituted Cathinones: The core structure of **1,4-diphenyl-1-butanone** is related to cathinones, which are known to act as central nervous system stimulants.[5]

These examples suggest that **1,4-diphenyl-1-butanone** could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activities of **1,4-diphenyl-1-butanone** and its derivatives.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **1,4-diphenyl-1-butanone** via Friedel-Crafts acylation.

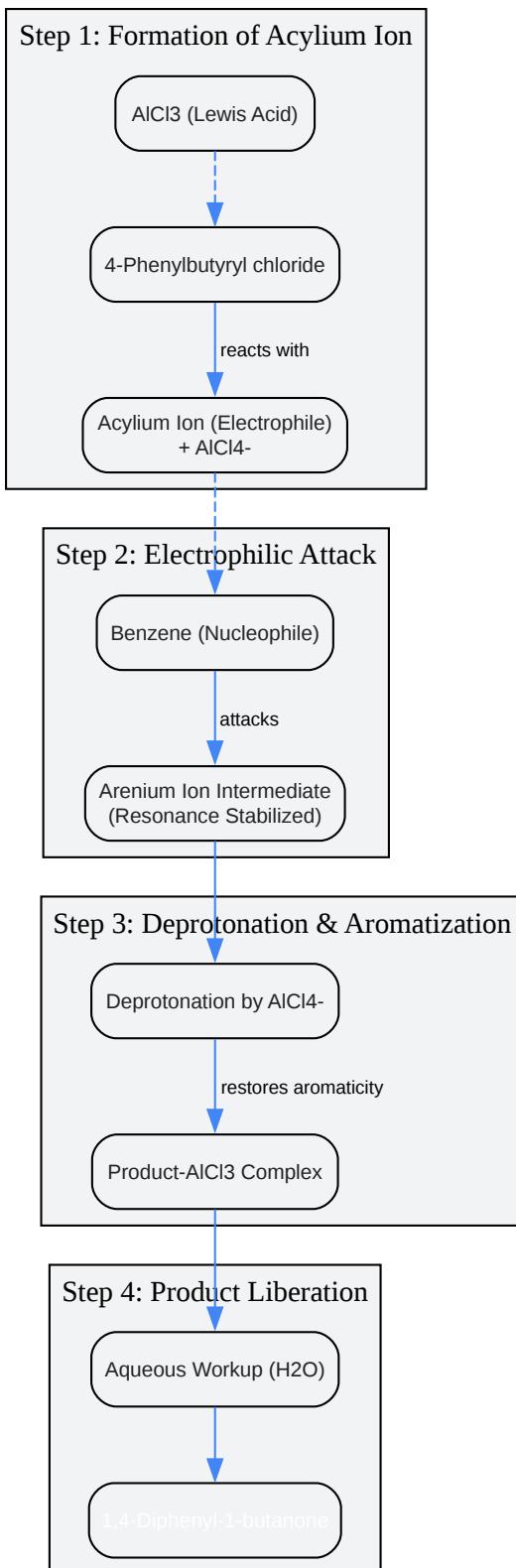


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Caption: Workflow for the synthesis of **1,4-Diphenyl-1-butanone**.

Friedel-Crafts Acylation Mechanism

The logical relationship in the reaction mechanism is depicted below.



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Caption: Mechanism of Friedel-Crafts acylation for **1,4-diphenyl-1-butanone** synthesis.

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